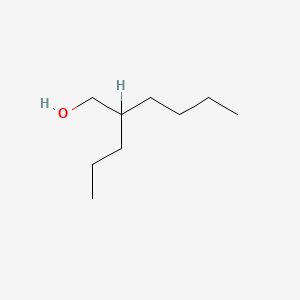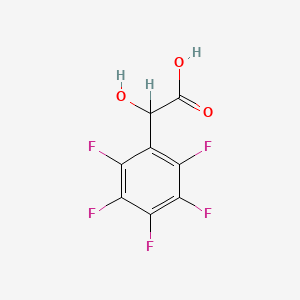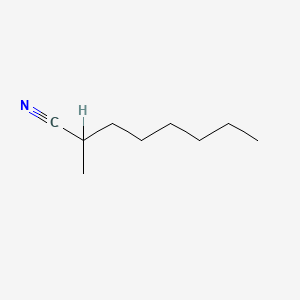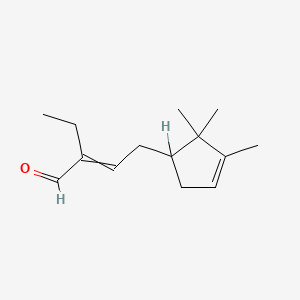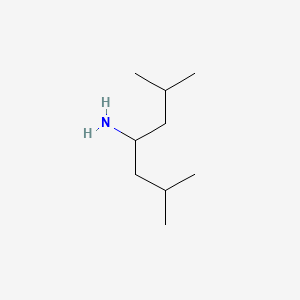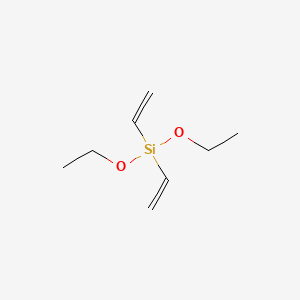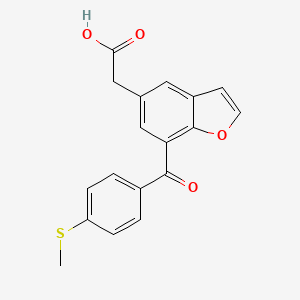
Tifurac
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tifurac involves multiple steps:
Acylation of 2,3-dihydrobenzofuran: This step involves the reaction of 2,3-dihydrobenzofuran with acetyl chloride and aluminum chloride in dichloromethane to produce 5-acetyl-2,3-dihydrobenzofuran.
Formation of Thioacetic Acid Morpholide: The product from the first step reacts with sulfur, morpholine, and p-toluenesulfonic acid at high temperature to yield 2-(2,3-dihydrobenzofuran-5-yl)thioacetic acid morpholide.
Esterification: The acetic acid is esterified with ethanol and sulfuric acid in refluxing toluene to form the ester.
Hydrolysis and Dehydrogenation: The final steps involve hydrolysis with sodium hydroxide in refluxing methanol-water and dehydrogenation with N-bromosuccinimide and dibenzoyl peroxide in refluxing carbon tetrachloride.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzofuran ring.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: this compound can participate in substitution reactions, especially at the benzofuran and acetic acid moieties.
Common Reagents and Conditions:
Oxidation: Reagents like N-bromosuccinimide and dibenzoyl peroxide in carbon tetrachloride.
Reduction: Various reducing agents depending on the desired modification.
Substitution: Reagents such as acetyl chloride, aluminum chloride, sulfur, morpholine, and p-toluenesulfonic acid.
Major Products: The major products formed from these reactions include various derivatives of benzofuranacetic acid, which can be further modified for specific applications .
Scientific Research Applications
Tifurac has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of benzofuran derivatives.
Biology: Investigated for its anti-inflammatory and analgesic properties in preclinical models.
Medicine: Potential therapeutic agent for conditions requiring anti-inflammatory and analgesic treatment.
Industry: Utilized in the synthesis of related compounds and as a reference standard in analytical chemistry.
Mechanism of Action
Comparison with Similar Compounds
Ibuprofen: Another nonsteroidal anti-inflammatory drug (NSAID) with similar analgesic and anti-inflammatory properties.
Naproxen: An NSAID used for pain relief and inflammation reduction.
Ketoprofen: Known for its anti-inflammatory and analgesic effects.
Comparison:
Properties
CAS No. |
97483-17-5 |
|---|---|
Molecular Formula |
C18H14O4S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[7-(4-methylsulfanylbenzoyl)-1-benzofuran-5-yl]acetic acid |
InChI |
InChI=1S/C18H14O4S/c1-23-14-4-2-12(3-5-14)17(21)15-9-11(10-16(19)20)8-13-6-7-22-18(13)15/h2-9H,10H2,1H3,(H,19,20) |
InChI Key |
WNYGTKAHASSKJM-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C(=O)C2=C3C(=CC(=C2)CC(=O)O)C=CO3 |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=C3C(=CC(=C2)CC(=O)O)C=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


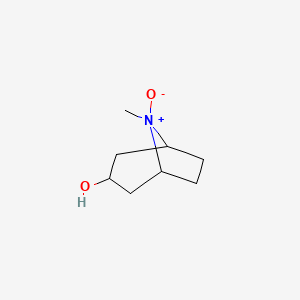
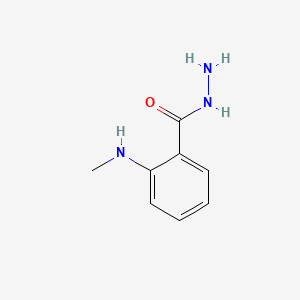
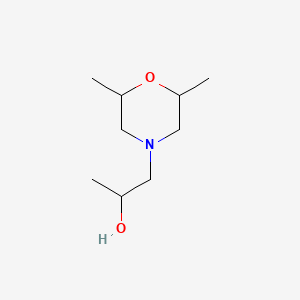
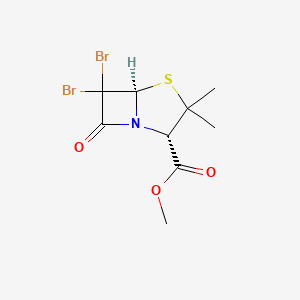
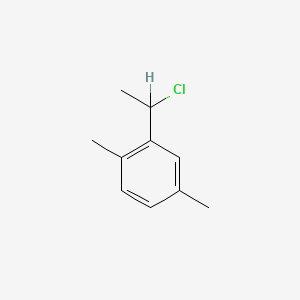
![7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-](/img/structure/B1619659.png)
